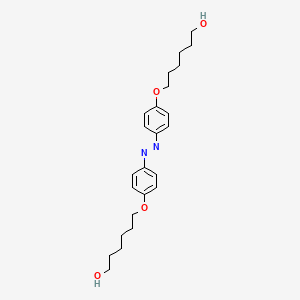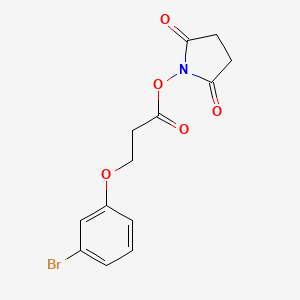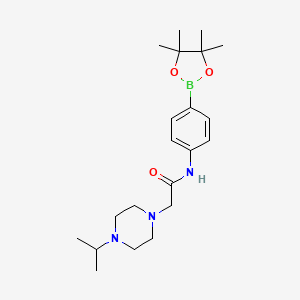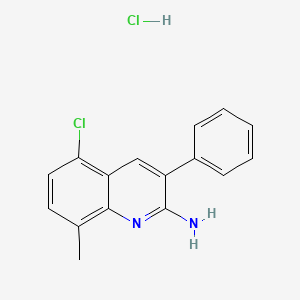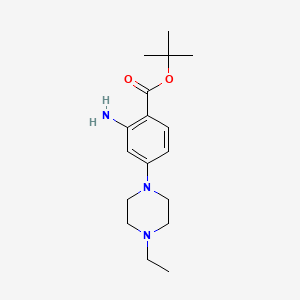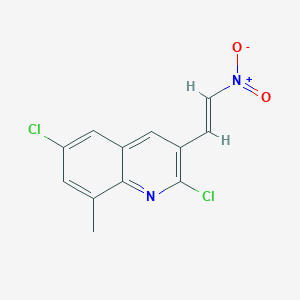
E-2,6-Dichloro-8-methyl-3-(2-nitro)vinylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E-2,6-Dichloro-8-methyl-3-(2-nitro)vinylquinoline is a chemical compound with the molecular formula C12H8Cl2N2O2. It is known for its applications in proteomics research and other scientific fields .
Preparation Methods
The synthesis of E-2,6-Dichloro-8-methyl-3-(2-nitro)vinylquinoline involves multiple steps. One common method includes a Friedel-Crafts acylation followed by nitration . The reaction conditions typically involve the use of glacial acetic acid and hydrogen peroxide under reflux . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
E-2,6-Dichloro-8-methyl-3-(2-nitro)vinylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
E-2,6-Dichloro-8-methyl-3-(2-nitro)vinylquinoline is widely used in scientific research, particularly in the field of proteomics. It is utilized for studying protein interactions and functions . Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of various chemical intermediates .
Mechanism of Action
The mechanism of action of E-2,6-Dichloro-8-methyl-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, forming positively charged intermediates that interact with various biological molecules . These interactions can affect cellular pathways and processes, leading to its observed effects.
Comparison with Similar Compounds
E-2,6-Dichloro-8-methyl-3-(2-nitro)vinylquinoline can be compared with other similar compounds such as:
- 2,6-Dichloro-8-methylquinoline
- 3-(2-Nitrovinyl)quinoline
- 2,6-Dichloro-3-(2-nitrovinyl)quinoline
These compounds share structural similarities but differ in their specific functional groups and chemical properties. This compound is unique due to its combination of chloro, methyl, and nitrovinyl groups, which contribute to its distinct reactivity and applications .
Properties
Molecular Formula |
C12H8Cl2N2O2 |
|---|---|
Molecular Weight |
283.11 g/mol |
IUPAC Name |
2,6-dichloro-8-methyl-3-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C12H8Cl2N2O2/c1-7-4-10(13)6-9-5-8(2-3-16(17)18)12(14)15-11(7)9/h2-6H,1H3/b3-2+ |
InChI Key |
YWTLJVXSFSZRLL-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=CC(=CC2=CC(=C(N=C12)Cl)/C=C/[N+](=O)[O-])Cl |
Canonical SMILES |
CC1=CC(=CC2=CC(=C(N=C12)Cl)C=C[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


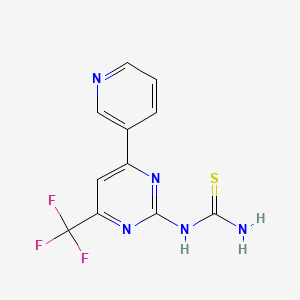
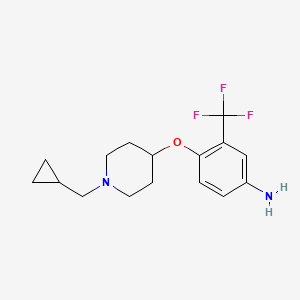
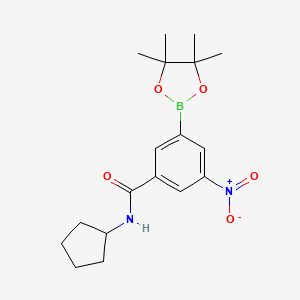
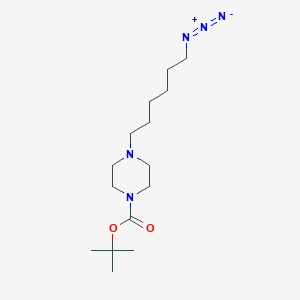
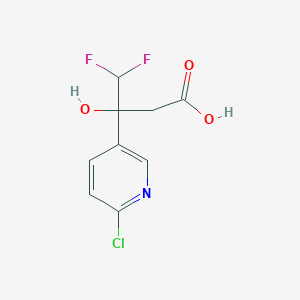
![4-amino-N'-[(1Z)-1-phenylbutylidene]benzohydrazide](/img/structure/B13724216.png)
![1-Phenylmethanesulfonyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724221.png)
![4-Nitro-2-[(5-nitro-2-phenylmethoxyphenyl)disulfanyl]-1-phenylmethoxybenzene](/img/structure/B13724236.png)
![6-Ethoxycarbonyl-8-(e)-p-fluorobenzylidene-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine](/img/structure/B13724242.png)
